
Propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a propyl group, two nitro groups, and a purinylsulfanyl group attached to a benzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate typically involves the esterification of 3,5-dinitrobenzoic acid with propanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The process may also include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反应分析
Types of Reactions
Propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as ammonia or primary amines can be used under basic conditions to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
科学研究应用
Propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of Propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The purinylsulfanyl group may interact with nucleic acids or proteins, affecting their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
- Ethyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate
- Methyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate
- Butyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate
Uniqueness
Propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Additionally, the presence of both nitro and purinylsulfanyl groups allows for diverse chemical reactivity and potential biological activities.
属性
CAS 编号 |
59921-60-7 |
|---|---|
分子式 |
C15H12N6O6S |
分子量 |
404.4 g/mol |
IUPAC 名称 |
propyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate |
InChI |
InChI=1S/C15H12N6O6S/c1-2-3-27-15(22)9-4-8(20(23)24)5-10(21(25)26)12(9)28-14-11-13(17-6-16-11)18-7-19-14/h4-7H,2-3H2,1H3,(H,16,17,18,19) |
InChI 键 |
VGYWXCIIKAKPHR-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


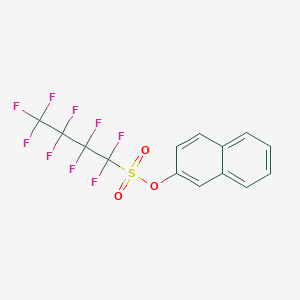

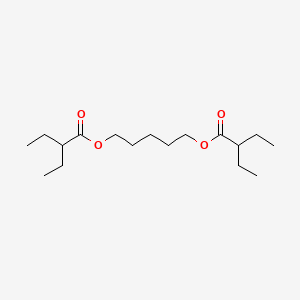

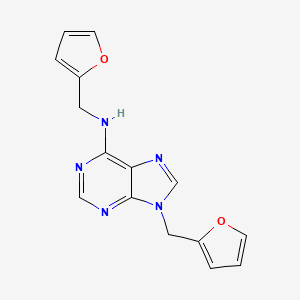
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)
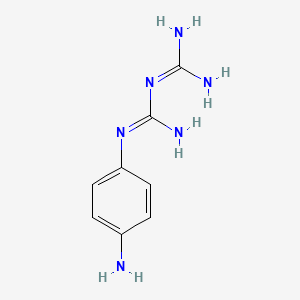
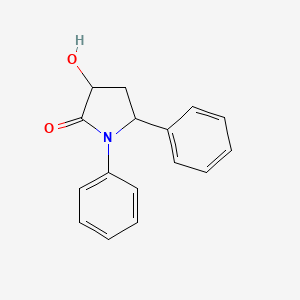
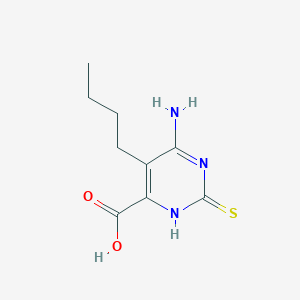

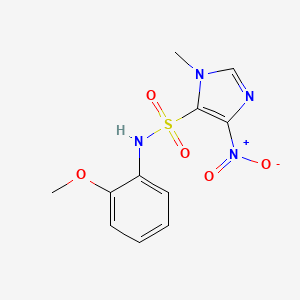
![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
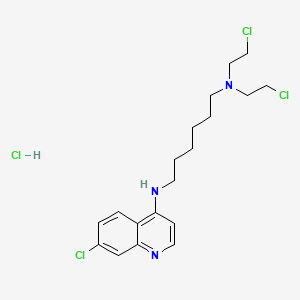
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
